![molecular formula C10H9ClF3N B13560577 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound with the molecular formula C10H9ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the cyclobutyl ring in its structure makes it a unique compound with interesting chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the reaction of 2-chloropyridine with a trifluoromethylcyclobutyl reagent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents, providing a mild and functional group-tolerant environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process is designed to be environmentally benign and cost-effective, ensuring the scalability of production .
化学反应分析
Types of Reactions
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Utilized in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
科学研究应用
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the cyclobutyl ring contribute to its unique chemical properties, affecting its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a different position of the trifluoromethyl group.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group and a different functional group.
Uniqueness
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which impart distinct chemical properties and reactivity compared to other similar compounds .
属性
分子式 |
C10H9ClF3N |
|---|---|
分子量 |
235.63 g/mol |
IUPAC 名称 |
2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H9ClF3N/c11-8-6-7(2-5-15-8)9(3-1-4-9)10(12,13)14/h2,5-6H,1,3-4H2 |
InChI 键 |
XMHYAKGNNCZFFL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC(=NC=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



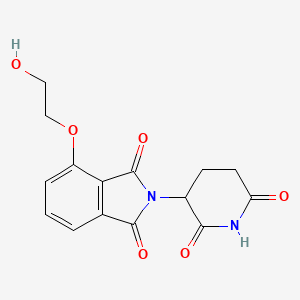
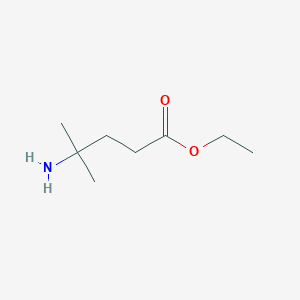
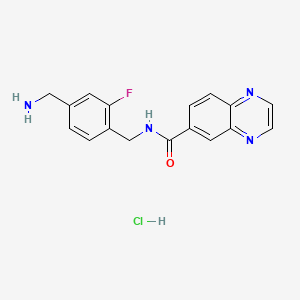
![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)
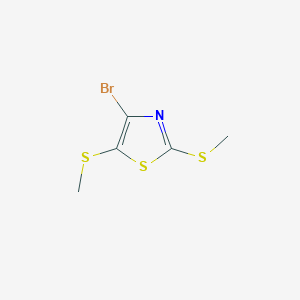
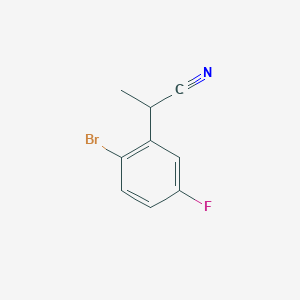
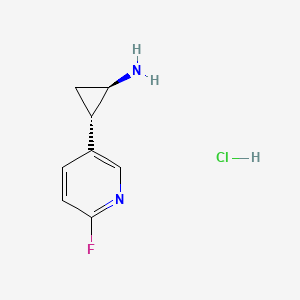
![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
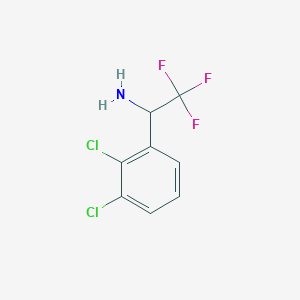
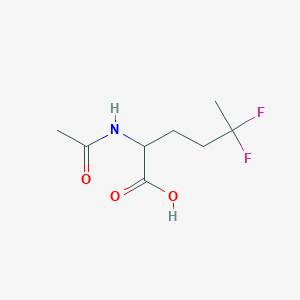
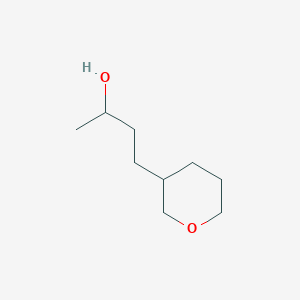
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
